molecular formula C23H22ClN3O2S2 B2878525 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1185123-09-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2878525
CAS No.: 1185123-09-4
M. Wt: 472.02
InChI Key: UJVYCLZMENXKLV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a benzothiazole-tetrahydrothienopyridine hybrid compound with a phenoxyacetamide side chain and a methyl substituent at the 6-position of the tetrahydrothieno[2,3-c]pyridine core. Its hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. This compound is reported to act as an apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor, showing mid-µM enzymatic activity and potentiating the cytotoxicity of alkylating agents like temozolomide . Its structural design combines a benzo[d]thiazole moiety—a known pharmacophore for DNA repair enzyme inhibition—with a tetrahydrothieno[2,3-c]pyridine scaffold, which may confer conformational rigidity and improved binding affinity.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYCLZMENXKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. tuberculosis, indicating that they may interfere with the bacterium’s metabolic processes or structural integrity

Biochemical Pathways

tuberculosis based on its anti-tubercular activity. The compound may inhibit key enzymes or proteins involved in the bacterium’s metabolic pathways, leading to its death. More research is needed to identify the exact pathways affected.

Result of Action

The result of this compound’s action is likely the inhibition of M. tuberculosis growth, given its reported anti-tubercular activity This may lead to the death of the bacterium, thereby helping to control the spread of tuberculosis

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

APE1 is a critical enzyme involved in DNA repair and has been implicated in various cancers. Inhibiting APE1 can enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage caused by these drugs. The compound under study has shown promise as a potential therapeutic agent in cancer treatment.

Synthesis

The synthesis of this compound involves multiple steps that include the formation of the thieno[2,3-c]pyridine core and subsequent functionalization to achieve the desired biological activity. The detailed synthetic pathway is outlined in various studies which provide insights into yield and purity metrics.

Inhibition of APE1

Research indicates that this compound exhibits low micromolar activity against APE1. Specifically, it has demonstrated inhibition comparable to other known inhibitors in both purified enzyme assays and cellular models. The compound's ability to potentiate the cytotoxic effects of alkylating agents like temozolomide has been highlighted, suggesting a synergistic effect when used in combination therapies.

Parameter Value
IC50 against APE1 Low µM range
Synergistic Agents Temozolomide, Methylmethanesulfonate
Cell Line Tested HeLa cells

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine moieties significantly affect biological activity. For instance:

  • Substituents on the benzo[d]thiazole ring can enhance binding affinity to APE1.
  • Alkyl groups on the thieno[2,3-c]pyridine influence solubility and bioavailability.

Case Studies

  • Combination Therapy with Temozolomide
    • In a study involving HeLa cells treated with both temozolomide and the compound, researchers observed a marked increase in cell death compared to either agent alone. This suggests that targeting APE1 may improve outcomes in chemotherapeutic regimens.
  • In Vivo Studies
    • Animal models treated with this compound showed significant reductions in tumor size when administered alongside standard chemotherapy protocols. Pharmacokinetic studies indicated favorable distribution profiles in plasma and brain tissues.

Comparison with Similar Compounds

Compound 3: N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide

  • Structural Differences: The 6-isopropyl group replaces the 6-methyl group, and the acetamide lacks the phenoxy substituent.
  • Activity : Exhibits comparable APE1 inhibition (µM range) but shows enhanced brain exposure in mice, attributed to increased lipophilicity from the isopropyl group .

Benzothiazole Derivatives Targeting VEGFR-2

Compound 6d: N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

  • Structural Differences : Features a nitro group at the 6-position of benzothiazole and a thiadiazole-thioacetamide side chain.
  • Activity: Potent VEGFR-2 inhibitor with IC₅₀ values in the nanomolar range, distinct from the APE1-targeted activity of the reference compound .
  • Synthesis : Synthesized via nucleophilic substitution with K₂CO₃ in acetone, differing from the target compound’s likely acid-mediated salt formation .

Trifluoromethyl-Substituted Benzothiazoles

EP3 348 550A1 Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

  • Structural Differences : Incorporates a 6-trifluoromethyl group on benzothiazole and simple phenylacetamide chains.
  • Formulation : Patent highlights pharmaceutical salts and solvates, suggesting formulation versatility .

Quinoxaline-Based Acetamide Derivatives

Compound 4a: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide

  • Structural Differences: Quinoxaline core replaces tetrahydrothieno[2,3-c]pyridine; includes a chlorophenyl-pyrimidine substituent.
  • Synthesis : Utilizes thiouracil derivatives and triethylamine in acetonitrile, differing from the target compound’s benzothiazole-focused synthesis .
  • Electronic Properties: The quinoxaline core may alter electron distribution, affecting binding interactions compared to the benzothiazole-tetrahydrothienopyridine hybrid .

Comparative Analysis Table

Feature Target Compound Compound 3 (APE1 Inhibitor) Compound 6d (VEGFR-2 Inhibitor) EP3 348 550A1 Derivatives
Core Structure Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Benzo[d]thiazole-tetrahydrothieno[2,3-c]pyridine Benzo[d]thiazole with nitro group 6-Trifluoromethylbenzothiazole
Key Substituents 6-Methyl, phenoxyacetamide 6-Isopropyl, acetamide 6-Nitro, thiadiazole-thioacetamide Trifluoromethyl, phenylacetamide
Biological Target APE1 APE1 VEGFR-2 Not specified (structural focus)
Potency (IC₅₀/Activity) Mid-µM range Mid-µM range Low nM (VEGFR-2) Not reported
PK/PD Profile Moderate brain exposure (HCl salt enhances solubility) High brain exposure Not reported Enhanced metabolic stability
Therapeutic Application Chemosensitization for alkylating agents Chemosensitization Antiangiogenic therapy Broad-spectrum potential

Key Research Findings

  • Structural Impact on Activity : The 6-methyl group in the target compound balances conformational stability and solubility, whereas the 6-isopropyl analogue (Compound 3) prioritizes lipophilicity for CNS penetration .
  • Target Selectivity: The phenoxyacetamide moiety may direct APE1 inhibition, while nitro and thiadiazole groups in Compound 6d favor kinase inhibition .
  • Formulation Advantages : Hydrochloride salt formation in the target compound addresses solubility limitations common in benzothiazole derivatives .

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